molecular formula C12H17ClN2O4S B2955756 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide CAS No. 1155000-26-2

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide

Cat. No.: B2955756
CAS No.: 1155000-26-2
M. Wt: 320.79
InChI Key: NAORTZUFSKBTGE-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, a methoxy group, and a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a propanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide typically involves multiple steps, starting with the preparation of the phenyl ring. The phenyl ring is first functionalized with a methoxy group, followed by the introduction of the dimethylsulfamoyl group. Finally, the chloro group and propanamide group are added to complete the synthesis.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide is utilized to study enzyme inhibition and receptor binding. It helps in understanding the mechanisms of biological processes and developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases, such as cancer and inflammatory disorders.

Industry

In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical structure makes it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide exerts its effects involves molecular targets and pathways. The compound interacts with specific enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide

  • 2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide

Uniqueness

2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide is unique due to its specific structural features, such as the presence of the methoxy group and the dimethylsulfamoyl group

Properties

IUPAC Name

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O4S/c1-8(13)12(16)14-10-7-9(5-6-11(10)19-4)20(17,18)15(2)3/h5-8H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAORTZUFSKBTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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